molecular formula C12H8S B156411 2-Ethynyl-5-phenylthiophene CAS No. 1665-35-6

2-Ethynyl-5-phenylthiophene

Cat. No.: B156411
CAS No.: 1665-35-6
M. Wt: 184.26 g/mol
InChI Key: GZPBZFFHJJDHEE-UHFFFAOYSA-N
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Description

2-Ethynyl-5-phenylthiophene is a versatile synthon in materials science and medicinal chemistry, valued for its ethynyl and thiophene functional groups that enable its integration into larger, functional structures through cross-coupling reactions. In polymer chemistry, it serves as a crucial monomer for constructing low bandgap conjugated polymers. Research demonstrates that incorporating ethynylene-thiophene units into alternating donor-acceptor polymers, such as those with naphthothiadiazole and fluorene units, results in materials with planar backbones, red-shifted absorption spectra, and tailored highest occupied molecular orbital (HOMO) levels. These properties are essential for developing advanced organic electronic devices, including polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs) . In biomedical research, the thiophene core is a privileged scaffold. While this compound itself may be a starting material, thiophene-based derivatives show significant promise in oncology. For instance, novel thiophene-based thin films have been shown to significantly reduce cancer cell adhesion, with one study reporting up to an ~78% decrease in HepG2 liver cancer cell adhesion compared to control surfaces . Furthermore, structurally related 5-arylalkynyl-2-benzoyl thiophene compounds have been identified as novel microtubule inhibitors that bind to the colchicine site, disrupting tubulin polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis in breast cancer cells, all while demonstrating potential for reduced neurological toxicity . The compound's utility is further highlighted in the synthesis of complex, biologically active molecules. For example, it can be used as a reactant in palladium-catalyzed syntheses to create naturally occurring acetylenic thiophenes and related compounds, paving the way for the development of new therapeutic agents . Its role in these diverse fields underscores its importance in the development of next-generation electronic materials and targeted cancer therapies.

Properties

IUPAC Name

2-ethynyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBZFFHJJDHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937206
Record name 2-Ethynyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1665-35-6
Record name Thiophene, 2-ethynyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A typical procedure involves dissolving 2-bromo-5-phenylthiophene (1.0 eq) in degassed tetrahydrofuran (THF) under nitrogen. To this, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and TMSA (1.2 eq) are added, followed by triethylamine (3 eq) as a base. The mixture is heated to 60°C for 12–16 hours. Post-reaction, the trimethylsilyl (TMS) protecting group is removed via potassium hydroxide (KOH) in methanol at room temperature, yielding the free ethynyl product.

Key Data:

Starting MaterialCatalyst SystemSolventTemperatureYield (TMS-Protected)Final Yield (Deprotected)
2-Bromo-5-phenylthiophenePd(PPh₃)₂Cl₂/CuITHF60°C85%78%

This method’s efficiency hinges on rigorous exclusion of oxygen to prevent alkyne polymerization. The use of TMSA as a protected alkyne precursor minimizes side reactions, though deprotection requires careful stoichiometric control to avoid overbase-induced decomposition.

Direct Alkyne Installation via Lithium-Halogen Exchange

An alternative approach utilizes lithium-halogen exchange to generate a thienyllithium intermediate, which is subsequently quenched with electrophilic acetylene sources.

Procedure Overview

2-Bromo-5-phenylthiophene is treated with n-butyllithium (n-BuLi, 1.1 eq) at −78°C in THF. After 30 minutes, the reaction is quenched with hexachloroethane (1.0 eq) to form 2-chloro-5-phenylthiophene, which undergoes further reaction with lithium acetylide (generated from acetylene gas and LiNH₂).

Optimization Challenges:

  • Temperature Sensitivity : Lithium-acetylide formation requires temperatures below −40°C to prevent decomposition.

  • Side Reactions : Competing protonation of the thienyllithium intermediate by trace moisture reduces yields.

StepReagentsConditionsYield
Lithium-halogen exchangen-BuLi/THF−78°C, 30 min92%
Acetylide QuenchingLiC≡CH, −40°C2 h65%

While this route avoids transition metals, its operational complexity and sensitivity to reaction conditions limit scalability.

Friedel-Crafts chemistry offers a route to this compound via electrophilic alkynylation. Aluminum chloride (AlCl₃) facilitates the introduction of ethynyl groups onto electron-rich thiophenes.

Experimental Protocol

A mixture of 5-phenylthiophene (1.0 eq) and ethynyl bromide (1.5 eq) in dichloromethane (DCM) is treated with AlCl₃ (1.2 eq) at 0°C. After stirring for 4 hours, the reaction is quenched with ice-water, and the product is extracted with DCM.

SubstrateElectrophileCatalystTemperatureYield
5-PhenylthiopheneEthynyl bromideAlCl₃0°C68%

Post-reaction purification via column chromatography (hexane:ethyl acetate, 9:1) is critical to isolate the mono-alkynylated product.

Diazonium Salt Coupling with Ethynyltrimethylsilane

Aryl diazonium salts provide a versatile platform for introducing ethynyl groups under mild conditions.

Synthetic Steps:

  • Diazotization : 2-Amino-5-phenylthiophene is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Alkyne Coupling : The diazonium salt reacts with ethynyltrimethylsilane (1.2 eq) in the presence of CuI (5 mol%) at 25°C for 6 hours.

  • Deprotection : TMS removal with KOH/MeOH yields this compound.

Advantages:

  • Mild Conditions : Avoids high temperatures and strong bases.

  • Functional Group Tolerance : Compatible with nitro, ester, and halide substituents.

StepReagentsYield
Diazonium Salt FormationNaNO₂/HCl95%
Cu-Catalyzed CouplingCuI, Ethynyltrimethylsilane70%
DeprotectionKOH/MeOH90%

This method’s modularity makes it suitable for synthesizing derivatives with sensitive functional groups.

Comparative Analysis of Methodologies

The four routes exhibit distinct advantages and limitations:

  • Sonogashira Coupling : High yields (78% overall) and scalability, but requires palladium catalysts and inert conditions.

  • Lithium-Halogen Exchange : Transition metal-free but operationally challenging.

  • Friedel-Crafts Alkynylation : Cost-effective but limited by regioselectivity issues.

  • Diazonium Salt Route : Functional group tolerance but multi-step synthesis.

For industrial applications, the Sonogashira method is preferred due to reproducibility, whereas academic settings may favor the diazonium salt approach for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-phenylthiophene can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.

    Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the ethynyl group or the phenyl group under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiol derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild to moderate conditions.

    Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under strong basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild to moderate conditions.

Major Products:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Substituted ethynyl or phenyl derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

2-Ethynyl-5-phenylthiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The ethynyl and phenyl groups can enhance the compound’s ability to bind to these targets, leading to various biological effects. In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the ethynyl and phenyl groups, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

This section compares 2-Ethynyl-5-phenylthiophene with its structural analogs, focusing on substituent effects, molecular properties, and applications. Key compounds include:

Substituent Variations in 5-Position Thiophene Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₂H₈S 184.26 1665-35-6 Ethynyl (C≡CH), Phenyl
2-Ethynyl-5-(p-tolyl)thiophene C₁₃H₁₀S 198.29 2741515-96-6 Ethynyl, p-Methylphenyl
2-Ethynyl-5-(4-fluorophenyl)thiophene C₁₂H₇FS 202.25 2098153-49-0 Ethynyl, 4-Fluorophenyl
2-Ethynyl-5-methylthiophene C₇H₆S 122.19 81294-10-2 Ethynyl, Methyl
5-Ethynyl-2,3-dimethylthiophene C₈H₈S 136.22 1057670-09-3 Ethynyl, 2,3-Dimethyl

Key Observations :

  • Substituent Size and Electronic Effects: The phenyl group in this compound increases molecular weight and steric bulk compared to methyl-substituted analogs (e.g., 2-Ethynyl-5-methylthiophene) . Methyl groups (e.g., in 5-Ethynyl-2,3-dimethylthiophene) reduce conjugation due to steric hindrance but may improve solubility in nonpolar solvents .
  • Conjugation and Reactivity :
    • Ethynyl groups facilitate extended π-conjugation, critical for optoelectronic materials. However, bulky substituents like phenyl or p-tolyl may limit packing efficiency in solid-state applications .
Comparison with Bithiophene and Functionalized Derivatives
Compound Name Structure Key Functional Groups Potential Applications
2,2'-Bithiophene,5-methyl-5'-phenyl Bithiophene core Methyl, Phenyl Organic electronics, polymers
Thiophene fentanyl hydrochloride Fentanyl analog Piperidine, Thiophene Pharmaceuticals (opioid receptor studies)
2-Acetyl-5-methylthiophene Acetyl, Methyl Ketone, Methyl Flavor/fragrance industry

Key Findings :

  • Bithiophenes (e.g., 2,2'-Bithiophene derivatives) exhibit enhanced conductivity compared to monosubstituted thiophenes due to extended conjugation, but they lack the ethynyl group’s reactivity for further functionalization .
  • Acetyl-Substituted Thiophenes (e.g., 2-Acetyl-5-methylthiophene) are used in synthetic chemistry for ketone-related reactions, contrasting with ethynyl groups’ utility in cross-coupling reactions .

Biological Activity

2-Ethynyl-5-phenylthiophene is an organic compound recognized for its potential biological activities. This compound, characterized by its unique ethynyl and phenyl substituents on a thiophene ring, has garnered interest in medicinal chemistry and material science due to its electronic properties and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1 : Ethynyl group (-C≡C)
  • C2 : Thiophene ring (five-membered aromatic ring containing sulfur)
  • C3 : Phenyl group (-C6H5)

This configuration imparts distinct electronic properties, making it suitable for various applications, including drug development and organic electronics.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit specific oncogenic pathways. For instance, certain derivatives have been reported to target the SHP2 phosphatase, which is implicated in various cancers, including leukemia and solid tumors . The inhibition of SHP2 may disrupt growth factor signaling pathways critical for tumor progression.

The biological activity of this compound is thought to involve:

  • Binding to Specific Targets : The compound may interact with proteins or enzymes that are crucial in cancer cell signaling pathways.
  • Modulation of Signaling Pathways : By inhibiting or activating specific pathways, it can induce apoptosis in cancer cells or inhibit their proliferation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, MTT assays have demonstrated dose-dependent cytotoxicity against human breast cancer cells, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
2-EthynylthiopheneLacks phenyl group; simpler structureLimited biological activity
5-(4-Trifluoromethoxy)phenylthiopheneContains electron-withdrawing trifluoromethoxy groupEnhanced electronic properties; potential applications in sensors
2-Ethynyl-5-(4-fluorophenyl)thiopheneIncludes fluorophenyl group; different reactivityIncreased cytotoxicity compared to simpler derivatives

This table illustrates how variations in the chemical structure influence both the electronic properties and biological activities of these compounds.

Case Study 1: SHP2 Inhibition

A study explored the effects of a derivative of this compound on SHP2 activity. The results indicated that treatment with this compound led to a significant reduction in SHP2-mediated phosphorylation of downstream targets involved in cell proliferation. This suggests that similar compounds could be developed as targeted therapies for cancers driven by aberrant SHP2 activity .

Case Study 2: Cytotoxicity Assessment

In another investigation, different concentrations of this compound were tested against various cancer cell lines. The findings revealed that at higher concentrations (≥10 µM), there was a notable decrease in cell viability, supporting its potential use as an anticancer agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethynyl-5-phenylthiophene
Reactant of Route 2
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